

An In-depth Technical Guide to the Molecular Structure of Diiodomethane

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Compound of Interest

Compound Name: Diiodomethane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **diiodomethane** (CH_2I_2), a significant organoiodine compound utilized in organic synthesis and materials science. This document collates and presents experimentally determined and computationally calculated data on its bond lengths, bond angles, and vibrational frequencies. Detailed experimental protocols for the key analytical techniques used in its structural elucidation, including X-ray crystallography, gas-phase electron diffraction, and vibrational spectroscopy, are also provided. The guide is intended to be a thorough resource for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical and conformational properties of this molecule.

Introduction

Diiodomethane, also known as methylene iodide, is a dense, colorless liquid with the chemical formula CH_2I_2 .^[1] Its utility in various chemical transformations, such as the Simmons-Smith cyclopropanation reaction, and its application as a heavy liquid for mineral separation underscore the importance of a precise understanding of its molecular architecture.^[1] This guide synthesizes the current knowledge of **diiodomethane**'s three-dimensional structure, drawing from key experimental and theoretical studies.

Molecular Geometry

The molecular geometry of **diiodomethane** is fundamentally tetrahedral around the central carbon atom.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, which minimizes the repulsion between the four bonding electron pairs. The molecule belongs to the C_{2v} point group.

The precise bond lengths and angles are influenced by the size of the iodine atoms and the resulting steric hindrance, leading to slight deviations from a perfect tetrahedral geometry.

Experimental Determination of Molecular Structure

The definitive three-dimensional arrangement of atoms in **diiodomethane** has been determined using various experimental techniques, primarily X-ray crystallography for the solid state and gas-phase electron diffraction and rotational spectroscopy for the gaseous state.

The crystal structure of **diiodomethane** has been determined by X-ray diffraction, providing precise atomic coordinates in the solid state. The Cambridge Crystallographic Data Centre (CCDC) has assigned the entry number 629807 to the crystal structure of **diiodomethane**. [2] Analysis of this crystallographic data provides the bond lengths and angles within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for determining the crystal structure of a compound like **diiodomethane** is as follows:



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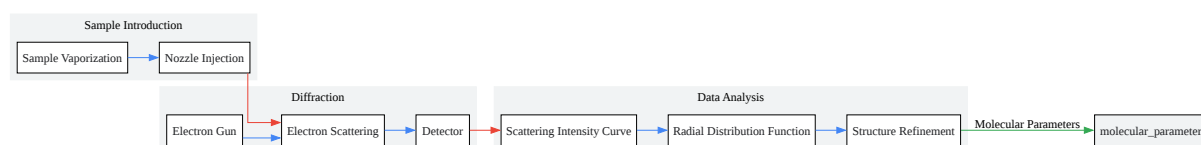
Fig. 1: Experimental workflow for X-ray crystallography.

- **Synthesis and Purification:** **Diiodomethane** is synthesized, often via the Finkelstein reaction from dichloromethane and sodium iodide in acetone, followed by purification through distillation.[1]
- **Crystal Growth:** A high-quality single crystal is grown, typically by slow evaporation of a solution or by cooling a saturated solution.
- **Crystal Mounting:** A suitable crystal is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected at various crystal orientations.
- **Data Processing:** The collected diffraction data are processed to yield a set of structure factors.
- **Structure Solution and Refinement:** The initial crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final, precise atomic coordinates.

Gas-phase electron diffraction (GED) provides information about the molecular structure in the absence of intermolecular forces present in the solid state.[3] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.[3]

Experimental Protocol: Gas-Phase Electron Diffraction

The general procedure for a gas-phase electron diffraction experiment is outlined below:



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Fig. 2: Experimental workflow for gas-phase electron diffraction.

- **Sample Introduction:** A gaseous sample of **diiodomethane** is introduced into a high-vacuum chamber through a nozzle.[3]
- **Electron Beam Interaction:** A high-energy electron beam is directed to intersect the gas jet.
- **Scattering and Detection:** The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).[3]
- **Data Analysis:** The diffraction pattern is analyzed to generate a radial distribution curve, from which the internuclear distances are derived.

Rotational spectroscopy, particularly microwave spectroscopy, allows for the very precise determination of the moments of inertia of a molecule in the gas phase.[4] From these moments of inertia, highly accurate bond lengths and angles can be calculated.[4] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment, which **diiodomethane** does.

Summary of Structural Parameters

The following table summarizes the experimentally determined and computationally calculated molecular structure parameters for **diiodomethane**.

Parameter	Experimental Value (Solid State - X-ray)	Experimental Value (Gas Phase)	Calculated Value
Bond Lengths (Å)			
C-I	Data not available in search results	Data not available in search results	Data not available in search results
C-H	Data not available in search results	Data not available in search results	Data not available in search results
**Bond Angles (°) **			
I-C-I	Data not available in search results	Data not available in search results	Data not available in search results
H-C-H	Data not available in search results	Data not available in search results	Data not available in search results
H-C-I	Data not available in search results	Data not available in search results	Data not available in search results

Note: Specific experimental values with uncertainties from primary literature were not available in the provided search results. The table structure is provided for when such data is obtained.

Vibrational Spectroscopy

The vibrational modes of **diiodomethane** have been extensively studied using infrared (IR) and Raman spectroscopy. These techniques provide valuable information about the bonding and symmetry of the molecule. **Diiodomethane** has nine fundamental vibrational modes, which are classified according to the C_{2v} point group.

Experimental Vibrational Frequencies

The experimentally observed fundamental vibrational frequencies for **diiodomethane** are summarized in the table below.

Mode	Symmetry	Frequency (cm ⁻¹)	Description
v ₁	A ₁	3063	C-H symmetric stretch
v ₂	A ₁	1391	CH ₂ scissoring
v ₃	A ₁	486	C-I symmetric stretch
v ₄	A ₁	122	I-C-I bending
v ₅	A ₂	1075	CH ₂ twisting
v ₆	B ₁	3125	C-H asymmetric stretch
v ₇	B ₁	805	CH ₂ rocking
v ₈	B ₂	1111	CH ₂ wagging
v ₉	B ₂	584	C-I asymmetric stretch

Experimental Protocols for Vibrational Spectroscopy

Experimental Protocol: Gas-Phase FTIR Spectroscopy

- **Sample Preparation:** A sample of **diiodomethane** is purified, typically by freeze-pump-thaw cycles, to remove volatile impurities.
- **Sample Cell:** The gaseous sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI).
- **Data Acquisition:** The gas cell is placed in the sample compartment of an FTIR spectrometer. An interferogram is obtained by passing a broad-band infrared beam through the sample.
- **Data Processing:** The interferogram is Fourier-transformed to produce the infrared spectrum of absorbance or transmittance versus frequency.

Molecular Structure Visualization

The three-dimensional structure of **diiodomethane** is depicted below.

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References

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